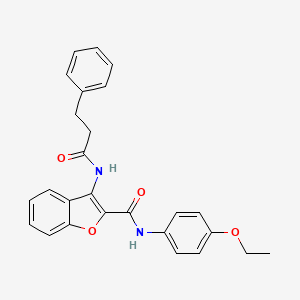

N-(4-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

Description

N-(4-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at position 2 of the benzofuran core. The benzofuran scaffold is substituted at position 3 with a 3-phenylpropanamido moiety, while the carboxamide nitrogen is linked to a 4-ethoxyphenyl group. This structure combines aromatic, amide, and ether functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-2-31-20-15-13-19(14-16-20)27-26(30)25-24(21-10-6-7-11-22(21)32-25)28-23(29)17-12-18-8-4-3-5-9-18/h3-11,13-16H,2,12,17H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANAQJQVVCZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities, along with an amide functional group that enhances its pharmacological properties. The structure can be summarized as follows:

- Chemical Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : The compound has shown promise as an inhibitor of specific protein kinases involved in cancer progression and inflammatory responses. Inhibiting these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating excitotoxic pathways, particularly through NMDA receptor antagonism, which may help in conditions like Alzheimer's disease.

Biological Activity Studies

Several studies have investigated the biological activity of benzofuran derivatives similar to this compound:

Neuroprotective Effects

A study assessed a series of benzofuran derivatives for their neuroprotective and antioxidant activities using rat cortical neuronal cells. Key findings include:

- Efficacy : Compounds exhibited significant protection against NMDA-induced excitotoxicity.

- Mechanism : The neuroprotective effect was linked to the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.

| Compound | Neuroprotective Activity (μM) | Mechanism |

|---|---|---|

| 1f | Comparable to memantine at 30 | NMDA antagonist |

| 1j | Significant at 100 & 300 | ROS scavenging |

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit cancer cell lines through various mechanisms, including:

- Induction of apoptosis

- Cell cycle arrest

A notable study found that derivatives with specific substitutions exhibited enhanced potency against breast cancer cell lines.

Case Studies

-

Case Study on Anticancer Effects :

- A derivative similar to this compound was tested against MCF-7 breast cancer cells.

- Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.

-

Neuroprotection in Animal Models :

- In vivo studies using animal models of neurodegenerative diseases demonstrated that administration of the compound led to improved cognitive functions and reduced neuronal loss.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzofuran carboxamide derivatives, emphasizing substituent variations and associated biological activities:

Key Structural and Functional Insights:

Substituent Position and Activity :

- The 3-methyl substitution in N-p-Anisyl-3-methylbenzofuran-2-carboxamide correlates with antiuterotrophic activity, while the 3-phenylpropanamido group in the target compound introduces a longer hydrophobic chain that may enhance target binding or metabolic stability .

- The 4-ethoxyphenyl substituent in the target compound provides an electron-donating ethoxy group, which contrasts with the electron-withdrawing 4-chlorophenyl group in ’s compound. This difference could influence solubility, membrane permeability, or receptor interactions .

Biological Activity Trends :

- Anti-inflammatory activity is observed in compounds with carboxyphenyl substituents (e.g., N-(4-carboxyphenyl)-3-methylbenzofuran-2-carboxamide), suggesting that polar groups at the amide nitrogen may enhance interactions with inflammatory targets .

- Benzimidazole-linked analogs () demonstrate the importance of heterocyclic appendages in enzyme inhibition (e.g., IDO1), highlighting that the target compound’s 3-phenylpropanamido group could be optimized for similar applications .

Synthetic Considerations :

- The synthesis of benzofuran carboxamides often involves coupling reactions between benzofuran carboxylic acids and amines (e.g., via HATU or EDCI-mediated methods), as seen in –6 and 7. The target compound’s 3-phenylpropanamido side chain may require sequential acylation steps .

Research Findings and Data

Physicochemical Properties (Extrapolated):

- Solubility : Polar amide and ether groups may improve aqueous solubility relative to fully aromatic analogs like N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.